

Physicochemical Properties of Azetidine-3-Carboxylic Acid (AHPC) Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of azetidine-3-carboxylic acid (AHPC) derivatives. The azetidine ring is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional structure that can impart favorable pharmacological properties. Understanding the physicochemical characteristics of AHPC derivatives is crucial for optimizing their drug-like properties, including solubility, permeability, and metabolic stability, which are key determinants of a candidate's success in drug development.

This guide summarizes key quantitative data, details relevant experimental protocols for their determination, and visualizes a key signaling pathway modulated by bioactive AHPC derivatives.

Quantitative Physicochemical Data

The following table summarizes available physicochemical data for azetidine-3-carboxylic acid and several of its derivatives. It is important to note that a comprehensive experimental dataset for a wide range of bioactive AHPC derivatives is not readily available in the public domain. The presented data is a compilation from various sources and includes both experimental and calculated values.



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	LogP (Calculated)
Azetidine-3- carboxylic acid	C4H7NO2	101.10	286 (dec.)[1]	-3.2[2]
N-Boc-azetidine- 3-carboxylic acid	C9H15NO4	201.22	Not Available	0.4[3]
Fmoc-azetidine- 3-carboxylic acid	C19H17NO4	323.35	162 - 165[4]	Not Available
1-[(4- methoxyphenyl) methyl]azetidine- 3-carboxylic acid	C12H15NO3	221.25	Not Available	Not Available
1-[[2-Fluoro-4- [[3- (trifluoromethyl)p henyl]methoxy]p henyl]methyl]aze tidine-3- carboxylic acid	С19Н17F4NO3	383.3	Not Available	1.2[5]

Note: "dec." indicates decomposition.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. Below are detailed methodologies for key experiments commonly employed for the characterization of small molecule drug candidates like AHPC derivatives.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.



Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides a high-throughput and reproducible means of estimating LogP values.

- System Preparation:
 - An HPLC system equipped with a C18 column and a UV detector is used.
 - The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
 - The column is equilibrated with the mobile phase until a stable baseline is achieved.
- Calibration:
 - A series of standard compounds with known LogP values are injected into the HPLC system.
 - The retention time (t_R_) for each standard is recorded.
 - The retention factor (k) is calculated using the formula: k = (t_R_ t_0_) / t_0_, where t_0_ is the column dead time.
 - A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values of the standards.
- Sample Analysis:
 - A solution of the AHPC derivative of interest is prepared in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.
 - The retention time of the AHPC derivative is measured, and its log k is calculated.
 - The LogP of the AHPC derivative is then determined from the calibration curve. [6][7]

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.



Methodology: Shake-Flask Method

- Sample Preparation:
 - An excess amount of the solid AHPC derivative is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed vial.
- Equilibration:
 - The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- Phase Separation:
 - The suspension is filtered or centrifuged to remove any undissolved solid.
- · Quantification:
 - The concentration of the AHPC derivative in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.[8] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

A higher-throughput kinetic solubility assay is often used in early drug discovery, where the compound is dissolved in DMSO first and then diluted into an aqueous buffer.[9][10][11]

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's solubility and permeability at different physiological pH values.

Methodology: Potentiometric Titration

- Sample Preparation:
 - A precise amount of the AHPC derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO for compounds with low



aqueous solubility.[3][12][13] A constant ionic strength is maintained using an electrolyte such as KCI.[12]

Titration:

- The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.[12][13]

Data Analysis:

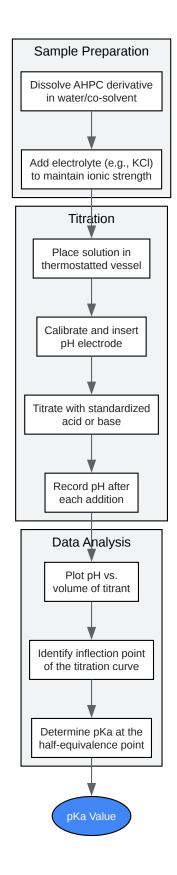
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa value is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[12][13]

Signaling Pathway and Mechanism of Action

Certain AHPC derivatives have been identified as potent inhibitors of the y-aminobutyric acid (GABA) transporter 1 (GAT-1).[9] GAT-1 is a key protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[1] [4][14] By blocking GAT-1, these AHPC derivatives increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[1][15] This mechanism of action is a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[15]

The following diagram illustrates the workflow for determining the pKa of an AHPC derivative using potentiometric titration.



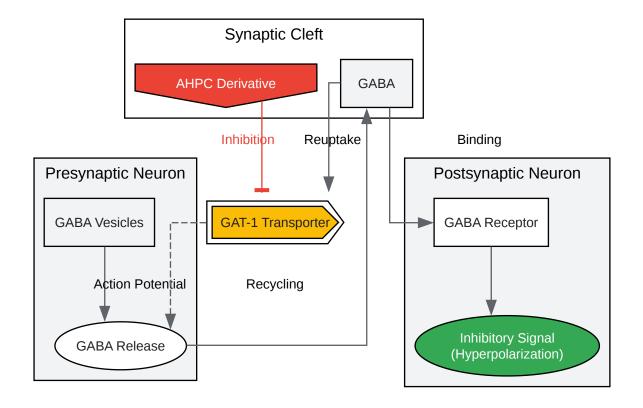


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Workflow for pKa determination by potentiometric titration.



The following diagram illustrates the mechanism of action of AHPC derivatives as GABA uptake inhibitors.



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Mechanism of GABA uptake inhibition by AHPC derivatives.

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